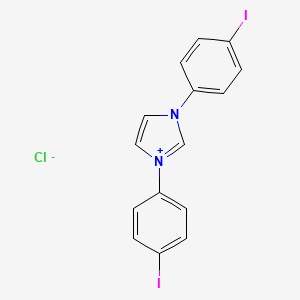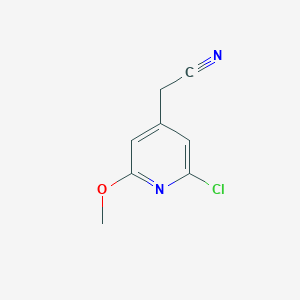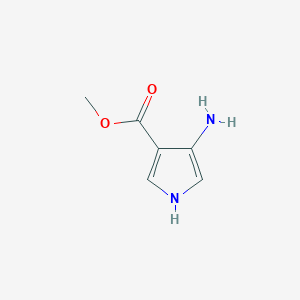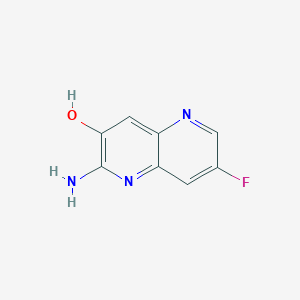
2-Chloro-4-vinylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-vinylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorine atom and a vinyl group attached to the benzene ring, along with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-vinylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-4-nitroaniline with a vinylating agent under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of 4-vinylaniline in the presence of a suitable chlorinating agent. This process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-vinylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its reactivity.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-vinylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-vinylaniline involves its interaction with specific molecular targets. The vinyl group allows for polymerization reactions, while the amino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modify surfaces and create conductive polymers, which are useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Vinylaniline: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-4-aminotoluene: Contains a methyl group instead of a vinyl group, leading to different reactivity and applications.
Uniqueness
2-Chloro-4-vinylaniline’s unique combination of a chlorine atom and a vinyl group provides distinct reactivity patterns and applications. Its ability to undergo various chemical reactions and form conductive polymers makes it particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C8H8ClN |
|---|---|
Molekulargewicht |
153.61 g/mol |
IUPAC-Name |
2-chloro-4-ethenylaniline |
InChI |
InChI=1S/C8H8ClN/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1,10H2 |
InChI-Schlüssel |
ODIJESUHKQCWDI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C=C1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12957201.png)
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12957208.png)
![2,4-Dihydro-1H-benzo[d][1,3]oxazine](/img/structure/B12957213.png)



